REACTION_CXSMILES
|
C(N(CCCC)C(=O)C[N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[C:10]([C:19](=O)[C:20]([CH3:23])([CH3:22])[CH3:21])=N1)CCC.[Li]CCCC>C1COCC1>[C:20]([C:19]1[NH:8][C:16]2[C:11]([CH:10]=1)=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)([CH3:23])([CH3:22])[CH3:21]
|
Name
|
N-(5-methoxy-2-methylphenyl)-2,2-dimethylpropanamide
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C(CN1N=C(C2=CC=C(C=C12)OC)C(C(C)(C)C)=O)=O)CCCC
|
Name
|
|
Quantity
|
62.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
WAIT
|
Details
|
After four days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
it was quenched by addition of saturated ammonium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvents
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The combine ether extract
|
Type
|
WASH
|
Details
|
was washed with 5% NaHCO3, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
It was purified by SGC with 10-25% EtOAc in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |